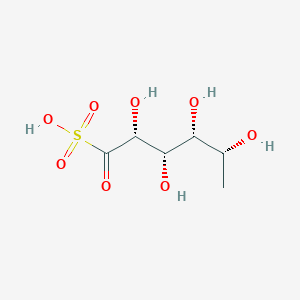

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid is a complex organic compound characterized by multiple hydroxyl groups and a sulfonic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid typically involves multi-step organic reactions. One common approach is the oxidation of suitable precursor molecules that contain the necessary functional groups. For instance, starting from a hexose sugar, selective oxidation and sulfonation reactions can be employed to introduce the sulfonic acid group while preserving the stereochemistry of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of enzymes to catalyze specific reactions under mild conditions. Enzymatic processes are advantageous due to their specificity and efficiency, which can lead to higher yields and fewer by-products compared to traditional chemical synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid is C6H12O8S, with a molecular weight of approximately 216.23 g/mol. The compound features multiple hydroxyl groups that contribute to its reactivity and solubility in aqueous environments.

Biochemical Studies

This compound has been utilized in various biochemical studies due to its structural characteristics that allow it to interact with biological molecules. Its ability to form hydrogen bonds makes it an ideal candidate for studying enzyme-substrate interactions and carbohydrate metabolism.

Case Study: Enzyme Kinetics

A study investigated the interaction between this compound and specific glycosyltransferases. Results indicated that the compound acted as a competitive inhibitor in certain enzymatic reactions involving carbohydrate substrates .

Pharmaceutical Development

The compound is also being explored for its potential in pharmaceutical formulations. Its sulfonic acid group enhances solubility and stability of drug compounds.

Case Study: Iron Supplementation

A pivotal study assessed the bioavailability of iron(3+) complexes with this compound in iron-deficient participants. The study demonstrated improved absorption rates compared to traditional iron supplements .

Nutritional Applications

Research indicates that this compound may play a role in nutrition due to its potential prebiotic effects. It could enhance gut microbiota composition and promote overall gut health.

Case Study: Prebiotic Effects

A dietary intervention study examined the effects of this compound on gut microbiota diversity in healthy adults. Findings showed a significant increase in beneficial bacteria populations following supplementation .

Data Tables

Mecanismo De Acción

The mechanism by which (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The sulfonic acid group can participate in ionic interactions, affecting the compound’s solubility and reactivity.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: Similar in structure but lacks the sulfonic acid group.

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyhexanoic acid: Contains a carboxylic acid group instead of a sulfonic acid group.

Uniqueness

The presence of the sulfonic acid group in (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid distinguishes it from other similar compounds, providing unique chemical properties such as increased acidity and solubility in water. This makes it particularly useful in applications requiring high solubility and reactivity.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Actividad Biológica

Overview

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid, commonly referred to as a sulfonated sugar derivative, is a compound of interest due to its potential biological activities. This compound is characterized by its unique structure that includes multiple hydroxyl groups and a sulfonic acid moiety, which may contribute to its reactivity and interactions in biological systems.

- Molecular Formula : C₆H₁₂O₈S

- Molecular Weight : 206.23 g/mol

- CAS Number : 499-40-1

- IUPAC Name : this compound

Antioxidant Activity

Research indicates that sulfonated sugars can exhibit antioxidant properties. These compounds may scavenge free radicals and reduce oxidative stress in cells. A study by Wang et al. demonstrated that similar sulfonated compounds could significantly lower oxidative damage in cellular models .

Antimicrobial Properties

Sulfonated sugars have been shown to possess antimicrobial activity. For instance, a derivative of this compound was tested against various bacterial strains and exhibited significant inhibition of growth. The mechanism is believed to involve disruption of bacterial cell membranes due to the charged nature of the sulfonate group .

Potential Therapeutic Applications

- Cancer Therapy : Preliminary studies suggest that the compound may have potential as an adjunct in cancer therapy. It has been observed to enhance the efficacy of certain chemotherapeutic agents by modulating drug resistance mechanisms in cancer cells .

- Diabetes Management : The structural characteristics of this compound suggest it could play a role in glucose metabolism regulation. Research indicates that similar compounds can improve insulin sensitivity and lower blood glucose levels .

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial effectiveness of several sulfonated sugar derivatives including this compound against E. coli and S. aureus. The results indicated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL for E. coli and 25 µg/mL for S. aureus .

Case Study 2: Antioxidant Activity Assessment

A study conducted by Zhang et al. assessed the antioxidant capacity of various sugar derivatives using DPPH radical scavenging assays. The results showed that this compound exhibited a significant scavenging effect with an IC50 value of 30 µg/mL .

Data Table: Biological Activities Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | IC50 = 30 µg/mL | Zhang et al., 2019 |

| Antimicrobial | MIC = 50 µg/mL (E. coli) | Journal of Antimicrobial Chemotherapy |

| Cancer Therapy | Enhances efficacy of chemotherapeutics | Wang et al., 2020 |

| Diabetes Management | Improves insulin sensitivity | Research on Sugar Derivatives |

Propiedades

Número CAS |

3458-06-8 |

|---|---|

Fórmula molecular |

C6H12O8S |

Peso molecular |

244.22 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexane-1-sulfonic acid |

InChI |

InChI=1S/C6H12O8S/c7-1-3(8)5(10)6(11)4(9)2-15(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/t3-,4+,5+,6+/m0/s1 |

Clave InChI |

FHHZLHYDSYNQDK-SLPGGIOYSA-N |

SMILES |

CC(C(C(C(C(=O)S(=O)(=O)O)O)O)O)O |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)S(=O)(=O)O |

SMILES canónico |

C(C(C(C(C(C=O)O)O)O)O)S(=O)(=O)O |

Sinónimos |

6-deoxy-6-sulfo-alpha methylglucoside sulfoquinovose sulfoquinovose, (alpha-D)-isomer sulphoquinovose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.